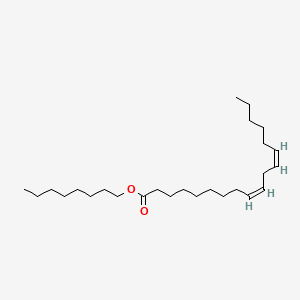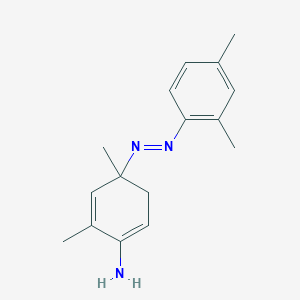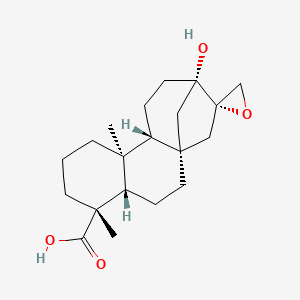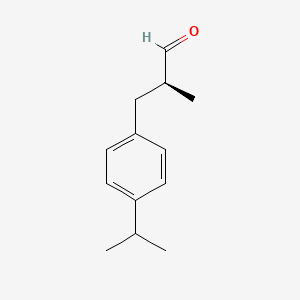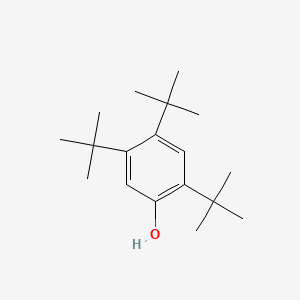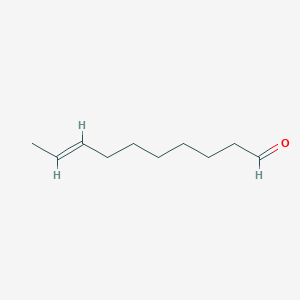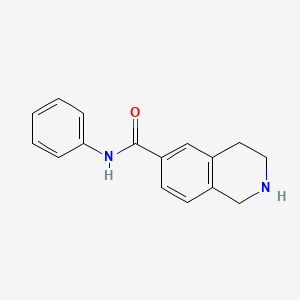
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is a synthetic organic compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and have garnered significant attention in medicinal chemistry . The structure of this compound consists of a tetrahydroisoquinoline core with a phenyl group and a carboxamide group attached, making it a versatile scaffold for drug design and development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . This reaction forms the tetrahydroisoquinoline core, which can then be further functionalized to introduce the carboxamide group .
Industrial Production Methods: Industrial production methods for this compound involve multi-step synthesis processes that require precise control of reaction conditions and purification steps to ensure high yield and purity . These methods often utilize large-scale reactors and advanced purification techniques such as chromatography to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of various bioactive molecules and complex organic compounds.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders and cancer.
Industry: The compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as 17β-hydroxysteroid dehydrogenase, which is involved in the conversion of estrone to estradiol . This inhibition can reduce the levels of active estrogen, making it a potential therapeutic agent for estrogen-dependent diseases such as breast cancer .
Vergleich Mit ähnlichen Verbindungen
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:
1-phenyl-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the carboxamide group.
N-benzyl-1,2,3,4-tetrahydroisoquinoline: This compound has a benzyl group instead of a phenyl group and exhibits different biological activities.
6-hydroxy-1,2,3,4-tetrahydroisoquinoline: This compound has a hydroxyl group at the 6-position, which alters its chemical reactivity and biological properties.
These comparisons highlight the unique structural and functional attributes of this compound, making it a valuable compound in scientific research and drug development.
Eigenschaften
Molekularformel |
C16H16N2O |
|---|---|
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
N-phenyl-1,2,3,4-tetrahydroisoquinoline-6-carboxamide |
InChI |
InChI=1S/C16H16N2O/c19-16(18-15-4-2-1-3-5-15)13-6-7-14-11-17-9-8-12(14)10-13/h1-7,10,17H,8-9,11H2,(H,18,19) |
InChI-Schlüssel |
UXCMZVYWFMMWGJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC2=C1C=C(C=C2)C(=O)NC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


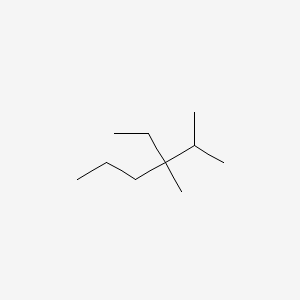
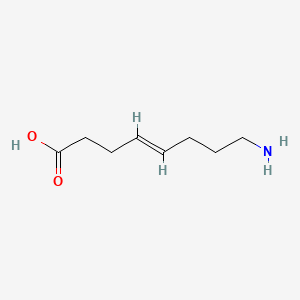
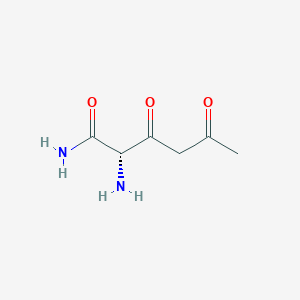
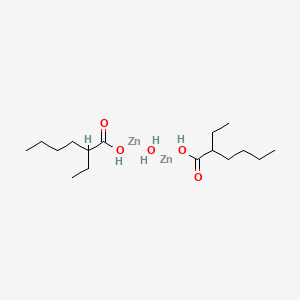
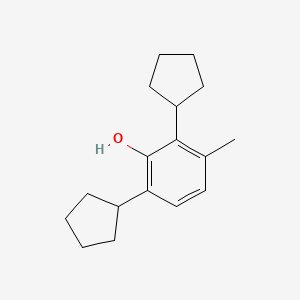
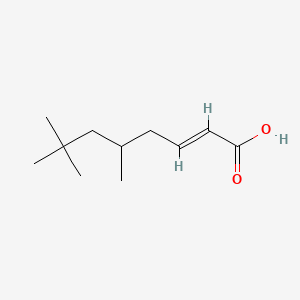
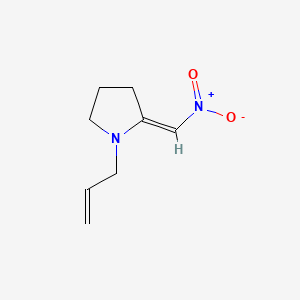
![2,2'-Methylenebis[6-cyclopentyl-3,4-xylenol]](/img/structure/B12650813.png)
